Xestospongin B was first isolated from the Australian marine sponge Xestospongia exigua in 1984. It belongs to a class of compounds known as xestospongins, which share a common macrocyclic structure and exhibit significant pharmacological properties, particularly in modulating calcium signaling pathways .
The synthesis of Xestospongin B has been approached through various synthetic routes. A notable method involves the use of the Ireland-Claisen rearrangement, which allows for the scalable production of desmethylxestospongin B, a derivative of Xestospongin B. This method has been refined to yield approximately 0.37 grams of the compound for biological studies .
The synthetic pathway typically includes several key steps:
Xestospongin B has a complex molecular structure characterized by its macrocyclic framework. The exact molecular formula is C₁₈H₂₃N₃O₃, with a molecular weight of approximately 325.39 g/mol. Its structure includes multiple chiral centers, contributing to its biological activity and specificity as an inhibitor .
The three-dimensional structure can be elucidated through techniques such as X-ray crystallography, which provides insights into how the molecule interacts with its biological targets .
Xestospongin B functions primarily as a competitive inhibitor of inositol trisphosphate-mediated calcium signaling. In vitro studies have demonstrated that it effectively blocks calcium release from intracellular stores by interfering with the inositol trisphosphate receptor's activity .
The inhibition mechanism is characterized by:
The mechanism by which Xestospongin B exerts its effects involves binding to the inositol trisphosphate receptor, thereby preventing the receptor from responding to its natural ligand. This blockade results in reduced intracellular calcium levels, leading to various downstream effects including altered cell metabolism and apoptosis in sensitive cell types such as cancer cells .
Research indicates that Xestospongin B can induce bioenergetic stress in T-cell acute lymphoblastic leukemia cells, highlighting its potential therapeutic applications in oncology .
Xestospongin B exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Xestospongin B can be utilized in biological systems and its formulation for therapeutic applications .
Xestospongin B has garnered attention for its potential applications in various scientific fields:
Xestospongin B (XeB) is a macrocyclic alkaloid isolated from the marine sponge Xestospongia exigua, found in Pacific and Indian Ocean habitats. First identified during bioactivity screening of marine natural products, XeB belongs to a broader family of xestospongin alkaloids characterized by their complex bis-oxaquinolizidine frameworks [1] [2]. Unlike its structural relative xestospongin C (isolated from Xestospongia species near Okuanawa), XeB displays distinct functional group modifications that influence its biological specificity [4] [7]. The compound's discovery emerged from investigations into marine sponges as sources of novel calcium signaling modulators, with early studies noting its potent effects on intracellular calcium dynamics in mammalian cells [2] [6].
Xestospongin B (Chemical formula: C₂₉H₅₂N₂O₃; PubChem CID: 174706) is classified as a macrocyclic bis-1-oxaquinolizidine alkaloid featuring a 22-membered ring system with two embedded quinolizidine subunits [1] [7]. Its structure contains multiple chiral centers, including at positions C9, C9', C23, and C23', contributing to its stereochemical complexity [10]. The molecular weight is 476.74 g/mol, and it typically presents as a colorless solid with solubility in dimethyl sulfoxide (DMSO) and limited aqueous stability [5] [7]. Unlike symmetric analogs like xestospongin C, XeB lacks C2 symmetry due to differential hydroxylation patterns, which influence its molecular interactions [4] [10].
Table 1: Key Chemical Properties of Xestospongin B
Property | Value/Description |
---|---|
Chemical Formula | C₂₉H₅₂N₂O₃ |
Molecular Weight | 476.74 g/mol |
Classification | Macrocyclic bis-1-oxaquinolizidine alkaloid |
Solubility | DMSO-soluble; limited aqueous solubility |
Chiral Centers | Multiple (C9, C9', C23, C23') |
Bioactive Form | (+)-enantiomer |
Marine Source | Xestospongia exigua |
Xestospongin B emerged as a pivotal pharmacological tool during the late 1990s and early 2000s when researchers sought specific inhibitors of inositol 1,4,5-trisphosphate (IP₃) receptors [2] [8]. Prior to its characterization, few compounds could selectively distinguish IP₃-mediated calcium release from ryanodine receptor (RyR)-mediated pathways. Seminal studies demonstrated that XeB competitively displaces [³H]IP₃ from cerebellar and skeletal muscle membranes with EC₅₀ values of 44.6 ± 1.1 μM and 27.4 ± 1.1 μM, respectively, establishing it as a specific IP₃ receptor antagonist [2] [3]. This specificity enabled groundbreaking investigations into the physiological roles of IP₃ receptors in processes including autophagy regulation, mitochondrial metabolism, and cancer cell survival [6] [8]. Unlike non-specific calcium modulators (e.g., thapsigargin), XeB does not deplete endoplasmic reticulum calcium stores or inhibit SERCA pumps, making it uniquely valuable for mechanistic studies [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0